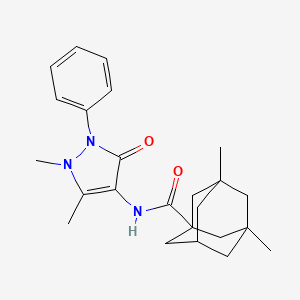

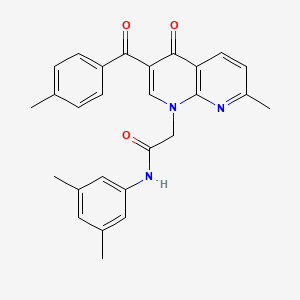

![molecular formula C16H14N2O4S B2544207 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole CAS No. 672925-67-6](/img/structure/B2544207.png)

5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicine and materials science. The oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which can be functionalized with various substituents to alter its properties and reactivity .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the oxadiazole ring. For instance, the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole can lead to the formation of related compounds . Additionally, the synthesis of 1,2,4-oxadiazole derivatives can be achieved through the diazeniumdiolation of benzyl cyanide, as demonstrated in the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole . These methods highlight the versatility of synthetic approaches for creating a variety of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the orientation of the substituent phenyl rings relative to the oxadiazole core. For example, the crystal structure of a related compound showed that the plane of the oxadiazole ring forms a small dihedral angle with one of the benzene rings, while the second benzene ring is approximately orthogonal to the oxadiazole plane . This arrangement can influence the electronic properties and reactivity of the molecule. DFT calculations can provide insights into the reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, including retro-ene reactions, as seen in the transformation of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones to more stable tautomeric forms . The presence of the oxadiazole ring can facilitate such reactions, and the expulsion of small molecules like formaldehyde is predicted to be highly exothermic. Additionally, the reactivity of oxadiazole derivatives can be explored through docking studies, which simulate the interaction of the molecule with biological targets such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and substituents. For instance, the luminescence properties of these compounds can be tuned by modifying the substituents, as demonstrated by the high luminescence quantum yield of certain derivatives . The solvatofluorochromic properties of sulfonyl fluoride derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazole indicate their potential as fluorescent probes in medical and biological applications . The intermolecular interactions, such as hydrogen bonding, also contribute to the crystal packing and stability of these compounds .

Aplicaciones Científicas De Investigación

Receptor Binding and Antagonistic Properties

A series of analogues, including compounds related to 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole, demonstrated potent and selective antagonistic properties against 5-HT(1B/1D) receptors. These compounds were synthesized and evaluated for their receptor binding profiles, showing comparable affinities to the lead compound. Some derivatives exhibited higher affinities at the rat 5-HT(1B) and calf 5-HT(1D) receptors, indicating their potential in modulating serotonin release and possibly impacting antidepressant and anxiolytic drug development (Liao et al., 2000).

Corrosion Inhibition

The compound and its derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties. These compounds showed excellent performance as corrosion inhibitors for mild steel in sulfuric acid media, with efficiency reaching more than 96% under certain conditions. The inhibition process is assumed to occur via adsorption of the oxadiazole molecules on the metal surface, providing valuable insights for industrial applications in protecting metals against corrosion (Bouklah et al., 2006).

Pharmacological Potential

Research focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed varying degrees of binding and inhibitory effects across different assays, highlighting their potential in drug development for various therapeutic areas (Faheem, 2018).

Luminescence and Chelate Complexes

The synthesis and study of 5-(2-Hydroxyphenyl)-3-methyl-1,2,4-oxadiazole and its derivatives, including O-methyl and O-acyl derivatives, along with their zinc(II) and copper(II) chelates, revealed luminescence properties with emission maxima ranging from λ = 332 to 490 nm. Certain derivatives exhibited high luminescence quantum yield, indicating potential applications in materials science for the development of luminescent materials and optical devices (Mikhailov et al., 2016).

Antimicrobial Activities

Various derivatives of 1,3,4-oxadiazole, including compounds structurally related to 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole, were synthesized and assessed for their antimicrobial activities. Some of these compounds demonstrated significant antibacterial activity against a range of pathogens, suggesting their potential as lead compounds for the development of new antimicrobial agents (Rai et al., 2009).

Propiedades

IUPAC Name |

3-(benzenesulfonylmethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-21-13-7-5-6-12(10-13)16-17-15(18-22-16)11-23(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNUMQDLXZSVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

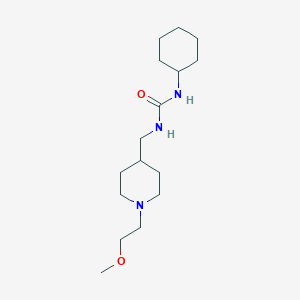

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2544124.png)

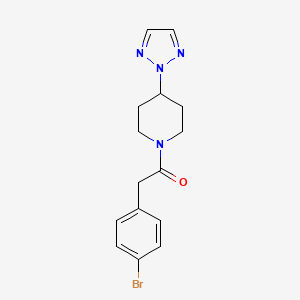

![2-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2544129.png)

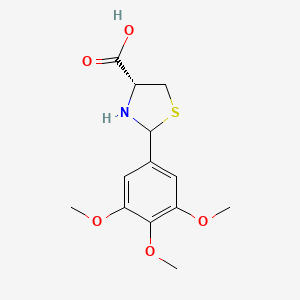

![diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2544130.png)

![5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2544132.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2544137.png)

![2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal](/img/structure/B2544140.png)

![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)